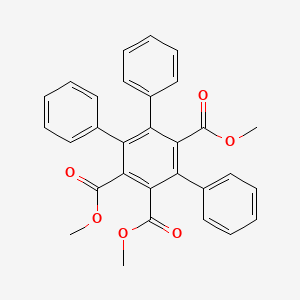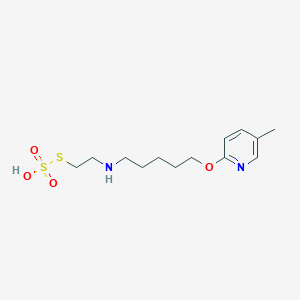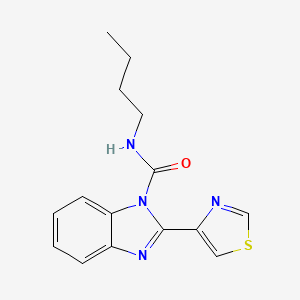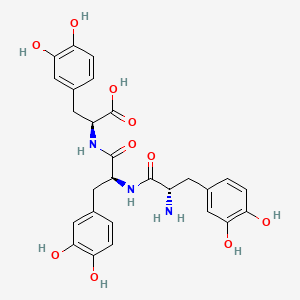
L-Dopa-L-dopa-L-dopa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Dopa, also known as L-3,4-dihydroxyphenylalanine, is a naturally occurring amino acid derivative. It is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. L-Dopa is widely recognized for its role in the treatment of Parkinson’s disease, where it helps replenish the diminished levels of dopamine in the brain .
準備方法
Synthetic Routes and Reaction Conditions
L-Dopa can be synthesized through various chemical routes. One common method involves the hydroxylation of L-tyrosine using tyrosine hydroxylase. Another synthetic route includes the use of catechol and alanine as starting materials, which undergo a series of reactions including hydroxylation and decarboxylation to produce L-Dopa .
Industrial Production Methods
Industrial production of L-Dopa often involves extraction from natural sources such as the seeds of Mucuna pruriens, a plant known for its high L-Dopa content. The extraction process typically involves the use of acid aqueous solutions followed by purification steps to isolate L-Dopa in its pure form .
化学反応の分析
Types of Reactions
L-Dopa undergoes several types of chemical reactions, including:
Oxidation: L-Dopa can be oxidized to form dopaquinone, which further undergoes polymerization to produce melanin.
Decarboxylation: In the presence of the enzyme aromatic L-amino acid decarboxylase, L-Dopa is decarboxylated to form dopamine.
Substitution: L-Dopa can participate in substitution reactions where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Decarboxylation: This reaction typically requires the enzyme aromatic L-amino acid decarboxylase and a cofactor such as pyridoxal phosphate (vitamin B6).
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Dopaquinone: Formed through oxidation.
Dopamine: Formed through decarboxylation.
Substituted L-Dopa derivatives: Formed through substitution reactions.
科学的研究の応用
L-Dopa has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various catecholamines and other biologically active compounds.
Biology: Studied for its role in neurotransmitter biosynthesis and its effects on neuronal activity.
Medicine: Primarily used in the treatment of Parkinson’s disease and dopamine-responsive dystonia.
Industry: Utilized in the production of melanin and other pigments.
作用機序
L-Dopa exerts its effects primarily through its conversion to dopamine in the brain. Once administered, L-Dopa crosses the blood-brain barrier and is decarboxylated by the enzyme aromatic L-amino acid decarboxylase to produce dopamine. This increase in dopamine levels helps alleviate the motor symptoms associated with Parkinson’s disease .
類似化合物との比較
Similar Compounds
D-Dopa: The D-isomer of L-Dopa, which does not exhibit the same biological activity as L-Dopa.
L-Dopa methyl ester: A derivative of L-Dopa that acts as an antagonist in certain biological systems.
Dopamine: The direct product of L-Dopa decarboxylation, used as a neurotransmitter.
Uniqueness
L-Dopa is unique in its ability to cross the blood-brain barrier and serve as a precursor to dopamine, making it an essential compound in the treatment of Parkinson’s disease. Its ability to be converted into multiple neurotransmitters also highlights its versatility in biological systems .
特性
CAS番号 |
52370-62-4 |
|---|---|
分子式 |
C27H29N3O10 |
分子量 |
555.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoyl]amino]-3-(3,4-dihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C27H29N3O10/c28-16(7-13-1-4-19(31)22(34)10-13)25(37)29-17(8-14-2-5-20(32)23(35)11-14)26(38)30-18(27(39)40)9-15-3-6-21(33)24(36)12-15/h1-6,10-12,16-18,31-36H,7-9,28H2,(H,29,37)(H,30,38)(H,39,40)/t16-,17-,18-/m0/s1 |
InChIキー |
ZAYTZDQQAPUMRU-BZSNNMDCSA-N |
異性体SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)N[C@@H](CC2=CC(=C(C=C2)O)O)C(=O)N[C@@H](CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O |
正規SMILES |
C1=CC(=C(C=C1CC(C(=O)NC(CC2=CC(=C(C=C2)O)O)C(=O)NC(CC3=CC(=C(C=C3)O)O)C(=O)O)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




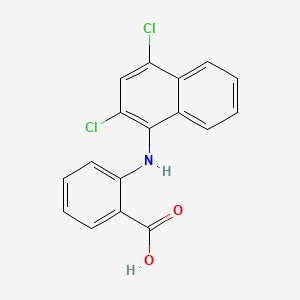
![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
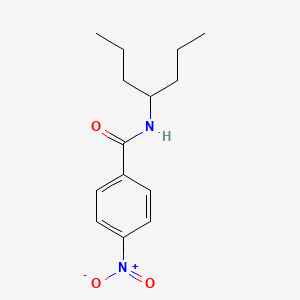

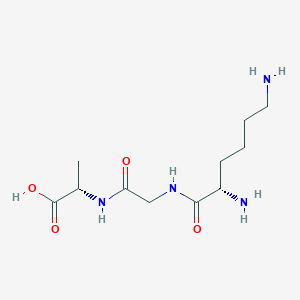
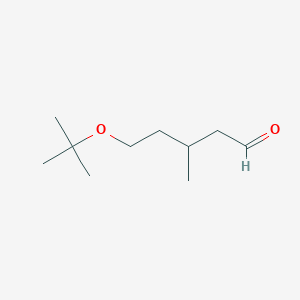
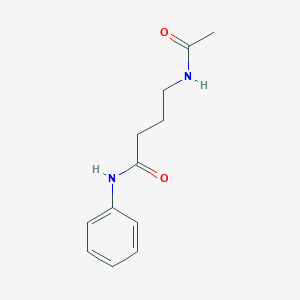
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
